molecular formula C7H4F3NO4 B2766307 2-Nitro-5-(trifluoromethoxy)phenol CAS No. 1197236-32-0

2-Nitro-5-(trifluoromethoxy)phenol

Cat. No.: B2766307
CAS No.: 1197236-32-0
M. Wt: 223.107
InChI Key: MBOIPPULJYXNPE-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H4F3NO4 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethoxy group (-OCF3) attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(trifluoromethoxy)phenol typically involves the nitration of 5-(trifluoromethoxy)phenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction rate and minimize side reactions . Another method involves the use of trifluoromethoxylation reagents, which can introduce the trifluoromethoxy group into the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Reduction: 2-Amino-5-(trifluoromethoxy)phenol.

    Substitution: Various ethers and esters depending on the substituents introduced.

    Oxidation: Quinone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(trifluoromethoxy)phenol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the phenol ring.

Properties

IUPAC Name

2-nitro-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4/c8-7(9,10)15-4-1-2-5(11(13)14)6(12)3-4/h1-3,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOIPPULJYXNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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